Shihunine

Description

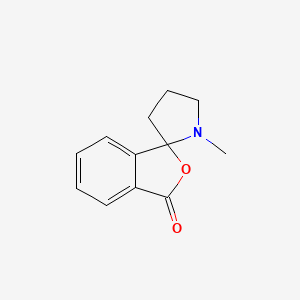

Structure

2D Structure

3D Structure

Properties

CAS No. |

4031-12-3 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1'-methylspiro[2-benzofuran-3,2'-pyrrolidine]-1-one |

InChI |

InChI=1S/C12H13NO2/c1-13-8-4-7-12(13)10-6-3-2-5-9(10)11(14)15-12/h2-3,5-6H,4,7-8H2,1H3 |

InChI Key |

YWAAZZCPWLHJAN-UHFFFAOYSA-N |

SMILES |

CN1CCCC12C3=CC=CC=C3C(=O)O2 |

Canonical SMILES |

CN1CCCC12C3=CC=CC=C3C(=O)O2 |

Synonyms |

shihunine |

Origin of Product |

United States |

Natural Occurrence, Distribution, and Isolation Methodologies of Shihunine

Botanical Sources and Geographical Distribution

Shihunine has been identified in several Dendrobium species. Notably, it was first isolated from Dendrobium lohohense. nih.gov It has also been found in the stems of Dendrobium loddigesii. mdpi.comchfcau.org.inacademicjournals.orgresearchgate.net Other Dendrobium species known to contain various alkaloids, including pyrrole (B145914) alkaloids like this compound and its analogs, include Dendrobium pierardii, Dendrobium chrysanthum, and Dendrobium primulinum. nih.gov

The genus Dendrobium is widely distributed throughout Asia, Europe, and Australia, with over 1100 species. academicjournals.org China, in particular, is home to 74 species and 2 variations of Dendrobium plants, with about 30 species used in traditional medicine. academicjournals.org Dendrobium loddigesii is native to Southern China and Indo-China, thriving in wet tropical biomes as a pseudobulbous epiphyte or lithophyte. kew.org

Extraction Techniques for Alkaloids from Plant Matrices

The extraction of alkaloids from Dendrobium species, including this compound, typically follows traditional alkaloid extraction methods, leveraging their basic chemical structure. nih.govfrontiersin.org Dried plant material, such as the stems, is commonly used. nih.govfrontiersin.orgfrontiersin.org

A common approach involves liquid-liquid extraction using various solvents. Solvents such as ethanol (B145695), methanol, or chloroform (B151607) are employed to extract the alkaloids from the dried plant powder. nih.govfrontiersin.org This initial extraction is often followed by successive fractionation using solvents with different polarities, such as water, petroleum ether, ethyl acetate, and n-butyl alcohol. nih.govfrontiersin.org Acidic ethanol extraction has also been described, where dried Dendrobium stem powder is extracted with acidic ethanol, followed by filtration and concentration. frontiersin.orggoogle.com

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the plant extract. nih.govfrontiersin.org Silica gel column chromatography systems with varying solvent polarity ranges are traditionally used for purification. nih.govfrontiersin.org

More advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are also employed for the separation, identification, and purification of Dendrobium alkaloids, including this compound. nih.govfrontiersin.orgbiorxiv.orgbiorxiv.org These techniques allow for more precise separation and characterization of individual compounds. For instance, reversed-phase HPLC columns (e.g., Waters Atlantis T3 C18) with gradient elution using mobile phases like acetonitrile (B52724) and water (both acidified with formic acid) are utilized for chromatographic separation. frontiersin.orgbiorxiv.orgbiorxiv.org Solid-phase extraction (SPE) coupled with HPLC-MS/MS is another strategy used for the rapid identification and separation of alkaloids and related intermediates. frontiersin.orgbiorxiv.orgbiorxiv.org

Related Naturally Occurring Alkaloids: Shihunidine (B163089) and Other Analogs

This compound is structurally related to other naturally occurring alkaloids found in Dendrobium species. A notable analog is shihunidine. nih.govchfcau.org.inacademicjournals.org Shihunidine has been isolated from the same species as this compound, including Dendrobium lohohense and Dendrobium loddigesii. nih.govchfcau.org.inacademicjournals.org

Both this compound and shihunidine are classified as pyrrole alkaloids. nih.gov Other pyrrole alkaloid isomers, such as dendrochrysines and dendrochrysanines, have been isolated from Dendrobium chrysanthum. nih.gov Hygrine is another pyrrole alkaloid found in Dendrobium primulinum. nih.gov

Beyond pyrrole alkaloids, the Dendrobium genus contains a diverse range of other alkaloid types, including indolizidine, terpenoid, amine, and indole (B1671886) alkaloids. nih.govfrontiersin.org Examples include dendrobine, a sesquiterpene alkaloid found predominantly in Dendrobium nobile, and indolizidine alkaloids like crepidine and crepidamine from Dendrobium crepidatum. nih.gov The presence and accumulation of these alkaloids can be species-specific. nih.gov

Here is a table summarizing some botanical sources of this compound and Shihunidine:

| Compound | Botanical Source |

| This compound | Dendrobium lohohense |

| This compound | Dendrobium loddigesii |

| Shihunidine | Dendrobium lohohense |

| Shihunidine | Dendrobium loddigesii |

Biosynthetic Pathways of Shihunine

Proposed General Biosynthetic Route for Phthalide-Pyrrolidine Alkaloids

The proposed biosynthetic pathway for phthalide (B148349) alkaloids, including Shihunine, originates from the shikimic acid and o-succinylbenzoate (OSB) pathways. nih.govfrontiersin.org The carbon skeleton of these alkaloids is derived from o-succinylbenzoate, which is also a known precursor for the biosynthesis of menaquinones (vitamin K2). nih.govacs.org The general route suggests that o-succinylbenzoate undergoes a series of modifications to form the characteristic phthalide structure.

The formation of the pyrrolidine (B122466) ring is a key step in the biosynthesis of this compound. It is hypothesized that a precursor derived from 4-(2'-carboxyphenyl)-4-oxobutanoic acid undergoes transamination to introduce a nitrogen atom. rsc.org Subsequent cyclization and reduction events lead to the formation of the pyrrolidine ring, which is then integrated with the phthalide moiety. rsc.org

Identification and Characterization of Precursors to this compound

Key precursors in the biosynthetic pathway of this compound have been identified through isotopic labeling studies.

4-(2'-Carboxyphenyl)-4-oxobutanoic acid : This compound has been established as a direct and excellent precursor to this compound. rsc.orgrsc.org Feeding experiments with [4,2'-carboxy-¹⁴C]-4-(2'-carboxyphenyl)-4-oxobutanoic acid in Dendrobium pierardii resulted in a significant 13.5% incorporation into this compound. rsc.orgrsc.org This discovery links the biosynthesis of this compound to the pathway for several plant and bacterial naphthoquinones, where this acid is a known intermediate. rsc.org

2-(4-Aminobutanoyl)benzoic acid : While direct experimental evidence for its role as a precursor is less established, its formation is a logical step in the proposed biosynthetic pathway. It is suggested that 4-(2'-carboxyphenyl)-4-oxobutanoic acid is converted to a keto-aldehyde intermediate, which then undergoes transamination to yield a keto-amine, structurally related to 2-(4-aminobutanoyl)benzoic acid. rsc.org This keto-amine is a crucial intermediate for the formation of the pyrrolidine ring. rsc.org

| Precursor Compound | Role in Biosynthesis |

| 4-(2'-Carboxyphenyl)-4-oxobutanoic acid | Established direct precursor, provides the core phthalide and part of the pyrrolidine structure. rsc.orgrsc.org |

| 2-(4-Aminobutanoyl)benzoic acid | Proposed intermediate resulting from transamination, leading to the formation of the pyrrolidine ring. rsc.org |

Enzymatic Steps and Putative Enzymes Involved in this compound Biosynthesis

The specific enzymes catalyzing the biosynthesis of this compound have not yet been fully characterized. However, based on the proposed pathway, several enzymatic steps and putative enzyme classes can be inferred.

The initial formation of the precursor o-succinylbenzoate (OSB) is a critical step. In bacteria, a number of genes from the OSB-CoA synthetase family have been characterized for their role in menaquinone biosynthesis, a pathway that shares the OSB precursor with phthalide alkaloids. nih.gov

The proposed biosynthetic steps from 4-(2'-carboxyphenyl)-4-oxobutanoic acid to this compound suggest the involvement of the following enzyme activities: rsc.org

Reduction : An initial reduction of a carboxyl group to an aldehyde.

Transamination : Introduction of an amino group to form the keto-amine intermediate, likely catalyzed by a transaminase.

Cyclization : Intramolecular reaction of the keto-amine to form a pyrroline intermediate.

Reduction : Reduction of the pyrroline ring to a pyrrolidine ring.

Lactone formation : Cyclization to form the phthalide lactone ring.

N-methylation : Addition of a methyl group to the nitrogen atom of the pyrrolidine ring, likely catalyzed by an N-methyltransferase.

| Putative Enzymatic Step | Enzyme Class (Putative) | Transformation |

| Reduction | Reductase | Carboxyl to aldehyde |

| Transamination | Transaminase | Keto to amino |

| Cyclization | — | Forms pyrroline ring |

| Lactone formation | — | Forms phthalide ring |

| N-methylation | N-methyltransferase | Adds methyl group to nitrogen |

Genetic Basis and Gene Cluster Analysis for Alkaloid Production

The genetic basis for the production of this compound and other phthalide-pyrrolidine alkaloids in Dendrobium is an area of ongoing research. While specific biosynthetic gene clusters for this compound have not been identified, broader studies on Dendrobium alkaloid biosynthesis provide some insights.

Transcriptome analyses of various Dendrobium species have identified numerous genes involved in the biosynthesis of different alkaloid classes. frontiersin.org For instance, in Dendrobium officinale, 98 genes related to alkaloid biosynthesis have been identified, including those associated with the upstream shikimate, MVA, and MEP pathways. frontiersin.org However, the specific genes and gene clusters responsible for the downstream steps of phthalide alkaloid synthesis remain to be elucidated. The clustering of biosynthetic genes is a common phenomenon for the production of secondary metabolites in plants, and it is anticipated that the genes for this compound biosynthesis are also organized in a gene cluster. youtube.com

Comparative Biosynthesis within the Dendrobium Genus and Related Alkaloid Classes

The genus Dendrobium is known for producing a wide variety of alkaloids with different chemical structures and biosynthetic origins. nih.govfrontiersin.org A comparative analysis highlights the metabolic diversity within this genus.

Sesquiterpene Alkaloids : This is the most abundant class of alkaloids in Dendrobium, with dendrobine being a well-studied example. nih.govfrontiersin.org Their biosynthesis originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the sesquiterpene backbone. This is in stark contrast to the shikimate pathway origin of this compound. frontiersin.org

Indolizidine Alkaloids : The biosynthesis of these alkaloids has not been extensively studied in Dendrobium.

Pyrrolidine Alkaloids : Besides the phthalide-pyrrolidine structure of this compound, other pyrrolidine alkaloids exist. The biosynthesis of the pyrrolidine ring in other plant families often involves the polyamines putrescine and spermidine, which are derived from arginine. nih.gov This suggests a potentially different origin for the pyrrolidine moiety compared to that in this compound.

Imidazole Alkaloids : Anosmine, a rare imidazolium-type alkaloid, has been isolated from Dendrobium nobile. Its biosynthesis is proposed to start from L-lysine. nih.govfrontiersin.org

Indole (B1671886) Alkaloids : Terpenoid indole alkaloids (TIAs) are also found in some Dendrobium species. Their biosynthesis is complex, involving precursors from both the shikimate pathway (tryptophan) and the MEP pathway (secologanin). nih.govfrontiersin.org

This diversity in precursor pathways underscores the complex and varied secondary metabolism present in the Dendrobium genus.

| Alkaloid Class | Precursor Pathway(s) | Key Precursor(s) |

| Phthalide-Pyrrolidine (this compound) | Shikimate / o-succinylbenzoate | 4-(2'-carboxyphenyl)-4-oxobutanoic acid |

| Sesquiterpene (Dendrobine) | MVA / MEP | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate |

| Imidazole (Anosmine) | Amino acid metabolism | L-lysine |

| Indole (Terpenoid Indole Alkaloids) | Shikimate and MEP | Tryptophan, Secologanin |

Chemical Synthesis and Derivatization Strategies for Shihunine

Total Chemical Synthesis Approaches for Shihunine

The total synthesis of this compound has been accomplished through distinct approaches, primarily pioneered by the research groups of Leete and Narasimhan. These strategies, while both successfully yielding the natural product, differ in their retrosynthetic analysis and key bond-forming reactions.

One of the earliest reported total syntheses of this compound was developed by Leete and Bodem. Their approach centered on the construction of the phthalide-pyrrolidine framework through a key cyclization step. The synthesis commenced with the preparation of a crucial precursor, which was then elaborated to introduce the necessary functional groups for the formation of the pyrrolidine (B122466) ring.

A notable improved synthesis of this compound was later reported by Narasimhan and coworkers. This route offered a more efficient and practical approach to the target molecule. A key feature of the Narasimhan synthesis was the strategic use of ortho-lithiation to construct the phthalide (B148349) core, followed by a streamlined sequence to form the spiro-pyrrolidine ring system.

| Synthesis | Key Starting Materials | Key Reactions | Overall Yield |

| Leete Synthesis | N-Methyl-4-(2-carboxyphenyl)-4-oxobutanamide | Intramolecular cyclization | Not explicitly stated |

| Narasimhan Synthesis | N-Methylphthalimide, 1,3-dibromopropane | Ortho-lithiation, Grignard reaction, Cyclization | ~25% |

Semi-Synthetic Modifications and Analog Generation

A comprehensive review of the scientific literature reveals a notable absence of studies focused on the semi-synthetic modification of the this compound molecule. While the total synthesis of this compound has been achieved, subsequent efforts to generate analogs through chemical derivatization of the natural product have not been reported. Consequently, there is no available data on the structure-activity relationships of this compound derivatives. This lack of research into semi-synthetic analogs means that the potential for modulating the biological activity of this compound through chemical modification remains an unexplored area of investigation.

Novel Synthetic Methodologies for Phthalide-Pyrrolidine Scaffolds

The development of novel and efficient methods for the construction of the phthalide-pyrrolidine scaffold, the core structure of this compound, is an active area of research in synthetic organic chemistry. These methodologies often focus on stereoselective and atom-economical approaches to generate this complex heterocyclic system.

A prominent strategy for the synthesis of spiro-pyrrolidine systems, including those with a phthalide moiety, is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. acs.orgmdpi.comnih.gov This powerful reaction allows for the rapid construction of the pyrrolidine ring with a high degree of stereocontrol. In the context of this compound synthesis, a phthalide-derived alkene could serve as the dipolarophile, reacting with an azomethine ylide to form the desired spirocyclic framework. Recent advancements in this area have focused on the use of metal catalysts and chiral ligands to achieve high enantioselectivity. mappingignorance.org

Another emerging area is the development of catalytic methods for the stereoselective synthesis of densely substituted pyrrolidines. acs.orgmdpi.comnih.gov These methods often employ transition metal catalysis or organocatalysis to control the formation of multiple stereocenters in a single step. nih.gov While not yet applied to the total synthesis of this compound, these advanced strategies hold significant promise for the future development of more efficient and versatile routes to this and related phthalide-pyrrolidine alkaloids. The application of these novel catalytic systems could provide access to a wider range of this compound analogs with diverse substitution patterns, which would be invaluable for probing their biological activities.

| Methodology | Description | Potential Application to this compound Synthesis |

| 1,3-Dipolar Cycloaddition | A [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile to form a five-membered pyrrolidine ring. | Reaction of a phthalide-derived alkene with an azomethine ylide to construct the spiro-pyrrolidine core. |

| Catalytic Asymmetric Synthesis | The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of pyrrolidine ring formation. | Enantioselective synthesis of this compound and its stereoisomers. |

| Stereoselective Reduction of Pyrroles | The diastereoselective reduction of substituted pyrroles to yield highly functionalized pyrrolidines. | A potential route to key pyrrolidine intermediates with defined stereochemistry. |

Preclinical Biological Activities and Cellular Efficacy of Shihunine

Anti-Inflammatory Activities in In Vitro Systems and Non-Human Models

Studies have indicated that shihunine possesses anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-activated RAW 264.7 cells have shown that this compound can weakly inhibit the production of nitric oxide (NO), a key mediator of inflammation. nih.govsemanticscholar.orgnih.gov This suggests a potential to modulate inflammatory responses at the cellular level.

Glucose Homeostasis Regulation and Anti-Diabetic Effects in Preclinical Models (e.g., 3T3-L1 cells, db/db mice)

This compound, particularly in the form of a this compound-rich extract from Dendrobium loddigesii, has demonstrated anti-diabetic effects in preclinical models. In 3T3-L1 adipocytes, a model for studying insulin (B600854) resistance, a this compound-rich extract was shown to reduce the intracellular accumulation of oil droplets and triglycerides. nih.gov It also promoted the uptake of 2-NBDG, a fluorescent glucose analog, by 3T3-L1 cells, indicating an improvement in glucose uptake. nih.gov

In db/db mice, a common model for type 2 diabetes mellitus, treatment with a this compound-rich extract for 8 weeks significantly lowered body weight, fasting blood glucose, and serum lipid levels. nih.govmdpi.com The treatment also improved oral glucose tolerance and serum insulin levels. nih.govmdpi.com Histological observations in these mice revealed an increase in the quantity of islet cells and a suppression of the increase in adipose cell size. nih.gov Immunohistochemical analysis of pancreatic tissue indicated that the extract inhibited the expression of cleaved caspase-3, suggesting a protective effect against islet cell apoptosis. nih.govresearchgate.net

Modulation of Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) and Glucose Transporter 4 (GLUT4) Pathways

The anti-diabetic effects of this compound appear to involve the modulation of key signaling pathways related to glucose metabolism. Research indicates that a this compound-rich extract has agonistic effects on adenosine monophosphate (AMP)-activated protein kinase (AMPK) phosphorylation (p-AMPK). nih.govmdpi.com This activation of AMPK is associated with increased expression levels of peroxisome proliferator-activated receptor alpha (PPARα) and glucose transporter 4 (GLUT4) in liver and adipose tissue. nih.govmdpi.com GLUT4 is crucial for glucose uptake in insulin-sensitive tissues like muscle and adipose tissue, and its translocation to the cell membrane is regulated by insulin signaling and the AMPK pathway. mdpi.comnih.govwindows.net Upregulation of the AMPK-GLUT4-PPARα pathway by this compound-rich extract is suggested as a mechanism underlying its anti-diabetic effects. nih.govmdpi.comresearchgate.netmdpi.comjst.go.jp

Effects on Na+/K+-ATPase Activity in Animal Tissues

This compound has been reported to be an inhibitor of Na+/K+-ATPase in rat kidney. dokumen.pub Na+/K+-ATPase is an essential enzyme involved in maintaining electrochemical gradients across cell membranes, crucial for various physiological processes, including nutrient transport and maintaining cell volume.

Assessment of Alpha-Glucosidase Inhibition

Studies have assessed the potential of this compound to inhibit alpha-glucosidase, an enzyme that breaks down complex carbohydrates into glucose in the digestive tract. Inhibition of this enzyme can help reduce post-prandial blood glucose levels. This compound has shown weak alpha-glucosidase inhibitory activity. nih.govsemanticscholar.orgresearchgate.netdntb.gov.ua

Comparative Analysis of Biological Activities with Related Dendrobium Alkaloids

Dendrobium species contain a variety of alkaloids with diverse pharmacological activities. While this compound has demonstrated anti-inflammatory and anti-diabetic effects, other alkaloids from Dendrobium have also shown notable biological activities. For example, dendrobine, another prominent Dendrobium alkaloid, has been studied for its anti-tumor, cardiovascular, gastrointestinal, and neuroprotective effects. mdpi.comfrontiersin.org Some Dendrobium alkaloids, such as homocrepidines and dendrocrepidine F, have exhibited anti-inflammatory properties. frontiersin.orgnih.gov Comparative studies highlight that different types of Dendrobium alkaloids can possess significantly different pharmacological profiles, emphasizing the structural basis for their varied biological effects. frontiersin.orgnih.gov The accumulation and specific activities of alkaloids can also be species-specific within the Dendrobium genus. nih.gov

Mechanistic Elucidation at the Cellular and Molecular Levels

Receptor Binding and Ligand-Target Interactions

Ligand binding describes the fundamental interaction between a molecule (ligand) and its receptor or binding site. auckland.ac.nz Receptors are defined by a binding site and the ability to translate the binding event into a physiological effect, while binding sites are characterized by physicochemical properties. auckland.ac.nz The interaction between ligands and binding sites can be described by a competitive binding model, where the concentration of a displacing ligand affects the apparent affinity (Kd) of the measured ligand. The concentration required to reduce binding by 50% is known as the IC50, which is determined by the Kd values of both ligands and the unbound concentration of the displacing ligand. auckland.ac.nz

While specific receptor binding interactions for Shihunine have not been extensively detailed in the provided search results, some research explores ligand pathways in the binding site of β-glucocerebrosidase (GCase), mentioning this compound in the context of in silico studies on potential pharmacological chaperones for GCase dysfunction, which is related to Gaucher's and Parkinson's diseases. researchgate.net This suggests potential, albeit computationally predicted, interactions with enzyme binding sites.

Intracellular Signaling Pathway Modulation (e.g., AMPK-GLUT4-PPARα axis, Histone H3 Acetylation)

This compound has been implicated in modulating intracellular signaling pathways, particularly those involved in glucose metabolism. A this compound-rich extract from Dendrobium loddigesii has shown effects on the AMPK-GLUT4-PPARα signaling pathway. Research indicates that this extract, at a dose of 50 mg/kg, decreased triglyceride levels in db/db mice and influenced the expression of cleaved cysteine aspartic acid-specific protease 3. researchgate.net Western blot analysis further supported the agonistic effects of this extract on the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and the expression of glucose transporter four (GLUT4) in hepatic and adipose tissues. researchgate.net

AMPK activation is crucial for glucose uptake and mitochondrial metabolism. nih.gov Elevated levels of phosphorylated AMPK (p-AMPK) are associated with increased GLUT4 expression. researchgate.net, nih.gov Studies on 4-hexylresorcinol, another compound investigated for antidiabetic effects, have demonstrated that it enhances GLUT4 expression and glucose homeostasis via AMPK activation and Histone H3 acetylation (Ac-H3). researchgate.net, nih.gov This compound increased Ac-H3 and p-AMPK levels, which correlated with increased GLUT4 expression. researchgate.net, nih.gov Inhibition of p-AMPK reduced the compound's effect on GLUT4 expression, and in diabetic rats, the compound significantly upregulated GLUT4, p-AMPK, and Ac-H3 in the liver. researchgate.net, nih.gov While these findings specifically relate to 4-hexylresorcinol, the mention of this compound-rich extract in the context of the AMPK-GLUT4 pathway in the same source suggests a potential similar mechanism involving these key metabolic regulators. researchgate.net

Histone H3 acetylation is an epigenetic modification that can influence gene expression. The observed increase in Ac-H3 levels alongside p-AMPK and GLUT4 in studies with compounds affecting this pathway suggests a link between AMPK activation, histone acetylation, and glucose transporter expression. researchgate.net, nih.gov The hepatic AMPK-TET1-SIRT1 axis is also known to regulate glucose homeostasis, with AMPK activators influencing gluconeogenic gene expression dependent on this axis. elifesciences.org

Investigation of Anti-Inflammatory Signaling Cascades (e.g., NO production)

Inflammation is a complex biological response involving various signaling cascades. Nitric oxide (NO) is a key mediator in inflammatory processes, produced by inducible NO synthase (iNOS) in immune cells like macrophages upon stimulation with inflammatory stimuli such as lipopolysaccharide (LPS). analis.com.my, jmb.or.kr, frontiersin.org Inhibition of NO production, often by inhibiting iNOS activity, is a target for anti-inflammatory therapies. analis.com.my, jmb.or.kr

Studies on the anti-inflammatory activities of Dendrobium alkaloids, from which this compound is derived, have frequently utilized LPS-induced RAW 264.7 macrophage cells to evaluate the inhibition of NO production and iNOS expression. frontiersin.org Some Dendrobium alkaloids have demonstrated inhibitory activity against NO production in this model without exhibiting cytotoxicity. frontiersin.org For instance, (+)-homocrepidine A, another alkaloid from Dendrobium, showed anti-inflammatory activity with an IC50 value of 3.6 µM in inhibiting NO production in LPS-induced RAW 264.7 macrophages. frontiersin.org One search result mentions that a Dendrobium alkaloid showed anti-inflammatory activity using the method of NO production in LPS-activated RAW 264.7 cells with an IC50 value, although the specific alkaloid is not explicitly named as this compound in the snippet. researchgate.net This suggests that this compound, as a Dendrobium alkaloid, may also exert anti-inflammatory effects by modulating NO production pathways.

Structure Activity Relationship Sar Studies of Shihunine and Its Derivatives

Identification of Key Pharmacophores and Structural Motifs for Biological Efficacy

The pharmacophore of a molecule represents the essential features required for its biological activity, including chemical groups and their spatial arrangement wikipedia.org. For shihunine, the spiro[isobenzofuran-3,2'-pyrrolidine]-1-one core structure is fundamental sdsc.edu. The phthalide (B148349) moiety (the isobenzofuran-1-one part) and the pyrrolidine (B122466) ring, connected by a spiro carbon, are likely key structural motifs.

Research into related alkaloid structures, such as benzophenanthridine alkaloids, highlights the importance of specific functional groups and their positions on aromatic rings for antimicrobial activity plos.org. While specific detailed pharmacophore models for this compound were not extensively found in the search results, the presence of the lactone carbonyl group in the phthalide ring and the nitrogen atom in the pyrrolidine ring are likely critical interaction points with biological targets. The methyl group on the pyrrolidine nitrogen (as indicated by the systematic name 1'-methylspiro[isobenzofuran-3,2'-pyrrolidine]-1-one) sdsc.edu may also play a role in binding or cellular uptake.

Studies on other natural products with pyrrolidine rings emphasize the contribution of this saturated scaffold to exploring pharmacophore space due to its sp³-hybridization and non-planarity, which enhances three-dimensional coverage researchgate.net.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor influencing the biological activity of many molecules, including natural products numberanalytics.comlibretexts.orgnih.gov. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological profiles biomedgrid.comresearchgate.net.

This compound, with its spiro center and potential for chirality within the pyrrolidine ring, can exist as different stereoisomers. While specific details on the distinct biological activities of this compound stereoisomers were not prominently featured in the search results, the general principle that stereochemistry impacts target binding, cellular uptake, and metabolism is well-established for chiral compounds nih.govbiomedgrid.com. For instance, studies on other nature-inspired compounds have shown that specific stereoisomers are significantly more potent due to selective uptake mechanisms or more efficient interaction with biological targets nih.gov. The lactone-betaine isomerization of this compound has been noted in chemical studies scispace.combiorxiv.org, which could potentially impact its biological presentation and activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural properties of a series of compounds and their biological activities wikipedia.org. This approach allows for the prediction of the activity of new, untested compounds based on their structures and can guide the design of more potent or selective derivatives nih.govresearchgate.net.

While a specific detailed QSAR study focused solely on this compound and its analogs was not extensively found, QSAR methodologies are widely applied to various classes of compounds, including natural product derivatives, to understand the contribution of different molecular descriptors (e.g., electronic, steric, hydrophobic) to biological activity nih.govresearchgate.netfrontiersin.org. A general QSAR study on radical scavenging antioxidant activity was mentioned in the context of a journal also publishing on this compound, suggesting that such approaches are relevant to compounds studied in this field ukm.my.

QSAR models often involve:

Defining a set of molecules with known structures and activities.

Calculating molecular descriptors that quantify various structural and physicochemical properties.

Developing a statistical model that correlates the descriptors with the biological activity.

Validating the model using a test set of compounds researchgate.netfrontiersin.org.

Applying QSAR to this compound derivatives would involve synthesizing or identifying a series of analogs with variations in the phthalide or pyrrolidine moieties and then correlating their structural parameters with their observed biological effects. This could help identify which structural modifications are most likely to enhance desired activities.

Design Principles for Optimized this compound Derivatives

Based on SAR and potential QSAR insights, design principles for optimizing this compound derivatives would focus on modifying the core structure to enhance favorable interactions with biological targets, improve pharmacokinetic properties, or reduce undesirable off-target effects.

General design principles derived from SAR studies of other compound classes include:

Modifying functional groups: Altering or introducing functional groups (e.g., hydroxyl, methoxy, halogen) on the phthalide or pyrrolidine rings to influence electronic distribution, hydrogen bonding capacity, or lipophilicity plos.org.

Exploring stereochemical variations: Synthesizing and testing different stereoisomers to identify the most active configuration nih.gov.

Varying the linker or scaffold: Although this compound has a spiro linkage, in other SAR studies, modifying the linker between active moieties or altering the core scaffold can significantly impact activity nih.gov.

Introducing substituents: Adding substituents at specific positions to modulate steric bulk, electronic properties, or interactions with binding sites plos.org.

Simplification or rigidification: Rational simplification of the structure or introducing rigidity can sometimes improve activity or selectivity by reducing conformational flexibility.

For this compound, specific optimization strategies could involve exploring modifications to the phthalide ring substitution pattern, alterations to the N-methyl group on the pyrrolidine, or modifications to the pyrrolidine ring itself while maintaining the essential spiro connectivity. The goal would be to design analogs with enhanced potency, improved target specificity, or better bioavailability, guided by the understanding of the key pharmacophores and the impact of structural variations on activity.

Here is a table summarizing some conceptual structural modifications and their potential impact based on general SAR principles:

| Structural Modification (Conceptual) | Potential Impact on Activity (Hypothetical) |

| Addition of hydroxyl group to phthalide ring | Increased hydrophilicity, potential for new hydrogen bonding interactions |

| Removal of N-methyl group | Altered basicity of nitrogen, impact on binding or membrane permeability |

| Substitution on pyrrolidine ring | Changes in steric bulk, influence on binding pocket interactions |

| Alteration of stereochemistry at spiro center or within pyrrolidine | Significant impact on target binding affinity and selectivity |

Note: The potential impacts listed above are hypothetical and based on general medicinal chemistry principles. Specific effects would require experimental validation.

Advanced Analytical Methodologies for Shihunine Quantification and Profiling

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Biological Matrices

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful and widely adopted technique for quantifying drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. wisdomlib.orgnih.gov This method is frequently employed for pharmacokinetic studies of various alkaloids. nih.govnih.govnih.gov

A typical LC-MS/MS method for alkaloid quantification involves separating the target compound from other matrix components on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or formic acid). nih.govnih.gov Detection is performed using a mass spectrometer, often a triple quadrupole, set to multiple reaction monitoring (MRM) mode. This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govnih.gov For instance, in the analysis of the alkaloid sinococuline, a precursor ion was selected and fragmented, and a specific product ion was monitored to ensure accurate quantification with a lower limit of quantification (LLOQ) of 1.50 ng/mL. nih.gov The use of a stable isotope-labeled internal standard is the preferred approach to compensate for matrix effects and variations during sample processing. researchgate.net

Below is an illustrative table of typical parameters used for the analysis of alkaloids in plasma, based on methods developed for similar compounds.

| Parameter | Typical Setting for Alkaloid Analysis |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Analytical Column | Reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in water |

| Flow Rate | 0.2 - 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ Range | 0.05 - 5 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical tool, particularly effective for volatile and semi-volatile compounds that are thermally stable. wisdomlib.orgacademicjournals.org In natural product analysis, GC-MS is used to identify the chemical composition of extracts, including various classes of alkaloids. academicjournals.orgnih.govsemanticscholar.org The process involves separating compounds in a gaseous state as they pass through a capillary column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. nih.gov

For many alkaloids, derivatization may be necessary to increase their volatility and thermal stability for GC-MS analysis. phcog.com The identification of compounds is typically achieved by comparing their mass spectra and retention times with those in established spectral libraries, such as the NIST library. phcog.com While highly effective for qualitative screening and identification of multiple components in a complex mixture, some alkaloids can degrade at the high temperatures used in GC, which can complicate analysis. nih.gov

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural elucidation of new chemical entities and for confirming the identity of known compounds. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including ¹H, ¹³C, and 2D techniques like COSY and HMBC) is the most powerful tool for determining the precise chemical structure of organic molecules. tjnpr.org It provides detailed information about the carbon-hydrogen framework, atom connectivity, and spatial arrangements, which is crucial for identifying a compound's exact structure or discovering novel compounds from natural sources. tjnpr.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure. youtube.com

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation. youtube.comunl.edu UV/Vis spectroscopy provides information about electronic transitions and is particularly useful for compounds containing chromophores. unl.edu

Purity assessment combines chromatographic techniques like HPLC with spectroscopic detectors. researchgate.netresearchgate.net Quantitative NMR (qNMR) can also be used as a direct method to determine purity against a certified internal standard. researchgate.net The mass balance approach, which combines results from chromatography, water content analysis (Karl Fischer titration), and residual solvent analysis, is another comprehensive method for purity assignment. researchgate.net

Challenges in Bioanalytical Quantification: Matrix Effects and Sample Preparation

The accurate quantification of analytes in biological matrices is often complicated by two major challenges: sample preparation and matrix effects. youtube.comnih.gov

Sample Preparation: Biological samples such as plasma, urine, and tissue are highly complex. youtube.comijisrt.com Sample preparation is a critical step to remove interfering endogenous components like proteins and phospholipids (B1166683) and to concentrate the analyte of interest. nih.govijisrt.com Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins. researchgate.netyoutube.com While efficient, it is less clean than other methods and may result in significant matrix effects. researchgate.netresearchgate.net

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its solubility. ijisrt.comresearchgate.net It generally provides a cleaner extract than PPT. nih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. researchgate.net It yields a very clean sample but is often more time-consuming and costly to develop. youtube.com

Matrix Effects: This phenomenon occurs when co-eluting, undetected components from the biological matrix alter the ionization efficiency of the target analyte in the mass spectrometer's ion source. nih.govnih.govchromatographyonline.com This can lead to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy and precision of the quantification. researchgate.netnih.gov Phospholipids are common culprits for matrix effects in plasma samples. nih.gov The extent of the matrix effect is typically assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. nih.gov Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to compensate for matrix effects. researchgate.net

Emerging Analytical Platforms for Complex Biological Samples (e.g., Microfluidics, Lab-on-a-chip)

The field of bioanalysis is continually evolving, with a trend toward miniaturization and automation to handle smaller sample volumes and increase throughput.

Microfluidics and Lab-on-a-chip (LOC): These technologies involve the manipulation of minute fluid volumes within channels and chambers fabricated on a small chip. nih.govnih.govshihmicrolab.ca This miniaturization offers several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening and integration of multiple analytical steps (e.g., sample preparation, separation, detection) onto a single device. nih.govresearchgate.net While still an emerging area, microfluidic devices are being developed for various stages of drug discovery and analysis, including cell culture, enzymatic assays, and immunoassays. nih.govnih.gov The application of these platforms for the complete bioanalysis of complex alkaloids like Shihunine from raw biological samples holds future promise for point-of-care diagnostics and high-throughput pharmacokinetic screening. nih.govresearchgate.net

Translational Perspectives and Future Research Trajectories

Synthetic Biology and Metabolic Engineering for Enhanced Shihunine Production

The production of complex natural products like this compound often relies on extraction from natural sources, which can be inefficient, costly, and subject to environmental variability. scruttonlab.com Synthetic biology and metabolic engineering offer a promising alternative for the sustainable and scalable production of such valuable compounds. nih.govmdpi.com These fields synergistically combine principles of engineering and biology to design and optimize microbial systems for the production of specific molecules. nih.gov

Metabolic engineering involves the directed modification of cellular metabolic pathways to enhance the production of a target compound. nih.gov For this compound, this would involve identifying the biosynthetic pathway in its natural plant source, Dendrobium lohohense, and then transferring the relevant genes into a microbial host, or "chassis," such as Escherichia coli or Saccharomyces cerevisiae. mdpi.comresearchgate.net Synthetic biology provides the advanced tools and strategies necessary for this process, including the design and assembly of genetic circuits, DNA synthesis, and genome editing techniques. mdpi.comnih.gov

The goal is to create a "microbial cell factory" optimized for this compound production. mdpi.com This involves several key strategies:

Pathway Construction: Assembling the necessary heterologous genes from the plant source into the microbial host to create a synthetic metabolic pathway. mdpi.com

Flux Optimization: Engineering the host's metabolism to direct more carbon and energy towards the this compound pathway and away from competing native pathways.

Enzyme Engineering: Modifying the enzymes in the pathway to improve their efficiency, specificity, and stability.

By leveraging these approaches, researchers can develop robust and efficient microbial systems for the high-yield production of this compound, overcoming the limitations of traditional extraction methods.

Table 1: Key Strategies in Metabolic Engineering for this compound Production

| Strategy | Description | Rationale for this compound Production |

|---|---|---|

| Heterologous Pathway Expression | Introducing genes from Dendrobium lohohense into a microbial host like E. coli or yeast. | To create a self-contained production system in a fast-growing, easily scalable organism. |

| Precursor Supply Enhancement | Overexpressing native enzymes in the host to increase the pool of precursor molecules for the this compound pathway. | To ensure the synthetic pathway is not limited by the availability of starting materials. |

| Competing Pathway Deletion | Removing genes for metabolic pathways that divert resources away from this compound synthesis. | To maximize the carbon flux directed towards the desired product, increasing yield. |

Discovery of Novel Phthalide-Pyrrolidine Alkaloids

This compound belongs to the structural class of phthalide-pyrrolidine alkaloids. nih.govamanote.com The discovery of new compounds within this class is a significant area of research, as structural analogs of a known bioactive molecule often possess unique and potentially improved pharmacological properties. The exploration for novel phthalide-pyrrolidine alkaloids typically involves a combination of traditional and modern techniques.

Traditional methods involve the systematic phytochemical screening of plants, particularly from genera known to produce these types of compounds, such as Dendrobium. This process includes extraction, fractionation, and isolation of individual compounds, followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Modern approaches can accelerate this discovery process. For instance, metabolomics, coupled with advanced analytical techniques, allows for the rapid profiling of all the small molecules in a plant extract. By comparing the metabolic profiles of different species or the same species under different conditions, researchers can quickly identify previously uncharacterized compounds. Furthermore, genome mining of plant species can identify biosynthetic gene clusters that are predicted to produce novel alkaloid structures, guiding the isolation efforts.

The discovery of new phthalide-pyrrolidine alkaloids related to this compound could lead to the identification of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles, expanding the therapeutic potential of this chemical class.

Development of In Vitro Assays for Predictive Efficacy and Mechanism Studies

To understand the therapeutic potential of this compound and its analogs, robust in vitro assays are essential. These laboratory-based tests provide a controlled environment to study the biological activity of a compound at the cellular and molecular level, offering insights into its efficacy and mechanism of action before proceeding to more complex in vivo studies. youtube.com

For this compound, a tiered approach to in vitro assay development would be necessary:

Target-Based Assays: If a specific molecular target for this compound is hypothesized or identified (e.g., a receptor, enzyme, or ion channel), direct binding or activity assays can be developed. These assays quantify the interaction between this compound and its target, providing data on affinity and functional modulation.

Cell-Based Assays: These assays use cultured cells to assess the effect of this compound on cellular processes. For example, if this compound is being investigated for neuroprotective effects, assays could measure cell viability, apoptosis, or specific signaling pathways in neuronal cell lines exposed to stressors.

Phenotypic Screening: In this approach, the effect of this compound is observed without a preconceived target. High-content screening using automated microscopy can be used to monitor changes in cell morphology, protein localization, or other cellular features across thousands of cells, potentially revealing unexpected biological activities.

The data generated from these assays are crucial for establishing structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. This information is invaluable for optimizing the lead compound (this compound) to improve its desired properties.

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Behavior Prediction

Key applications for this compound research include:

Target Identification and Validation: AI algorithms can analyze biological data to predict potential molecular targets for this compound, helping to elucidate its mechanism of action. mountsinai.org

Virtual Screening: Computational models can screen massive virtual libraries of molecules to identify novel phthalide-pyrrolidine alkaloids that are likely to have desired biological activity, prioritizing them for synthesis and testing. mountsinai.org

Predictive Modeling (ADMET): Quantitative Structure-Activity Relationship (QSAR) models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs from their chemical structure alone. nih.gov This allows for the early identification of candidates with poor pharmacokinetic profiles, saving significant time and resources.

Behavior Prediction: For compounds affecting the central nervous system, computational models of neural circuits and reinforcement learning algorithms can be used to predict how a compound like this compound might influence behavior. nih.gov These models can simulate the effects of the drug on neurotransmitter systems and predict outcomes related to addiction, cognition, or mood. nih.govnih.gov

Table 2: Application of AI in the Drug Discovery Pipeline for this compound

| Stage | AI/Computational Application | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data. | Predicts the most likely protein targets of this compound, guiding experimental validation. nih.gov |

| Lead Discovery | Virtual screening of chemical libraries. | Identifies new phthalide-pyrrolidine structures with potentially higher efficacy. mountsinai.org |

| Lead Optimization | Predictive models for efficacy and ADMET properties. | Guides the chemical modification of this compound to enhance its drug-like properties. nih.gov |

| Behavioral Pharmacology | Reinforcement learning and neural network models. | Simulates the potential effects of this compound on complex behaviors, aiding in preclinical study design. nih.gov |

Preclinical Development Considerations and Non-Human Animal Model Utility for Investigational Purposes

Before a compound can be considered for human clinical trials, it must undergo rigorous preclinical development, which heavily relies on the use of non-human animal models. nih.gov The primary goals of these studies are to evaluate the compound's efficacy in a living organism and to gather essential data. The choice of animal model is critical and depends on the specific research question. youtube.com

For the investigational study of this compound, a variety of animal models could be employed:

Rodent Models (Mice and Rats): These are the most common models used in preclinical research due to their genetic similarity to humans, short life cycle, and well-understood physiology. biobide.com They would be used for initial efficacy studies, pharmacokinetic profiling, and toxicology assessments.

Zebrafish Models: The zebrafish is an increasingly popular alternative model, especially for high-throughput screening. biobide.com Its transparent embryos allow for real-time observation of drug effects on development and organ systems.

Non-Human Primate Models: While their use is highly regulated and reserved for essential questions that cannot be answered in other species, non-human primates offer the closest physiological and neurological model to humans. nih.gov They might be used in later stages of preclinical development to confirm efficacy and assess complex behavioral effects of a CNS-active compound like this compound. nih.gov

The preclinical development program for this compound would involve a battery of standardized tests to establish a comprehensive profile of the compound. These studies are conducted under strict regulatory guidelines (e.g., Good Laboratory Practice - GLP) to ensure the quality and integrity of the data submitted to regulatory agencies for approval to begin human trials. nih.gov The failure rate for new drugs is high, often due to a lack of translation from animal models to human outcomes, underscoring the importance of selecting multiple and appropriate models to thoroughly investigate a new chemical entity. youtube.com

Table of Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. How is Shihunine structurally characterized in experimental studies?

this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy, particularly H-NMR, to confirm its phthalide-pyrrolidine alkaloid structure. Analytical protocols require comparison with reference spectra and validation via quantitative NMR (qNMR) to ensure purity and identity. Structural elucidation should also account for its mesomeric betaine properties, which influence its solubility and stability in different solvents .

Q. What in vitro and in vivo models are used to study this compound’s pharmacological effects?

Common models include:

- In vitro : Differentiated 3T3-L1 adipocytes to assess anti-diabetic mechanisms (e.g., AMPK–GLUT4–PPARα pathway modulation) .

- In vivo : Genetically modified db/db mice for evaluating glucose metabolism and gastric mucosa safety . Methodological rigor requires dose standardization (e.g., 50–200 mg/kg in mice) and histological validation (e.g., H&E staining) to confirm tissue-specific effects .

Q. What are the primary natural sources of this compound, and how are they validated?

this compound is isolated from Dendrobium species, notably D. loddigesii and D. lohohense. Taxonomic validation involves botanical identification coupled with LC-MS or TLC to confirm alkaloid profiles. Cross-referencing with databases like the Encyclopedia of Traditional Chinese Medicines ensures species authenticity .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound with high purity?

Synthesis requires optimizing reaction conditions (e.g., N-isopentenyl derivatization) and monitoring isomerization risks. Key steps include:

Q. How should contradictory data on this compound’s bioactivity be resolved?

Contradictions may arise from solvent-dependent isomerization or batch-to-batch variability in plant extracts. Mitigation strategies include:

- Standardizing extraction protocols (e.g., ethanol/water ratios).

- Validating bioactivity in multiple models (e.g., 3T3-L1 cells and primary hepatocytes) .

- Applying multivariate statistical analysis to isolate confounding variables .

Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?

- Tissue distribution : Use radiolabeled this compound in murine models, with LC-MS/MS quantification in plasma, liver, and adipose tissue.

- Metabolic stability : Incubate this compound with liver microsomes to assess CYP450-mediated degradation .

- Toxicity thresholds : Conduct subchronic dosing studies (e.g., 28-day trials) with histopathological endpoints .

Q. How can researchers ensure reproducibility in this compound studies given its solvent-dependent structural changes?

Document solvent polarity and temperature during experiments. For example:

- Use deuterated chloroform (CDCl) for NMR studies to maintain structural integrity .

- Pre-equilibrate this compound in target solvents for ≥24 hours before bioassays to stabilize isomer ratios .

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action?

- Omics integration : Transcriptomic profiling (RNA-seq) of treated 3T3-L1 cells to identify AMPK-related gene networks .

- Molecular docking : Simulate this compound’s interaction with PPARα or GLUT4 using software like AutoDock Vina.

- Knockout models : Use CRISPR-Cas9-edited AMPKα1/α2-deficient cells to confirm target specificity .

Methodological Guidelines

- Data reporting : Adhere to ICH guidelines for preclinical studies, including detailed descriptions of compound preparation, animal ethics approvals, and statistical methods .

- Contradiction management : Apply triangulation by cross-validating results across biochemical, cellular, and organismal models .

- Structural validation : Deposit raw NMR spectra in public repositories (e.g., Zenodo) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.